2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)pyridine-3-carboxamide
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Overview
Description
2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzothiazole Ring: Starting with a suitable precursor, such as o-aminothiophenol, which undergoes cyclization with a carbonyl compound to form the benzothiazole ring.
Pyridine Ring Formation: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Coupling Reactions: The benzothiazole and pyridine rings are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 2,5-difluoroaniline under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)pyridine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired therapeutic effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide: Lacks the difluorophenyl group.
N-(2,5-difluorophenyl)pyridine-3-carboxamide: Lacks the benzothiazole ring.
2-(1,3-benzothiazol-2-yl)-N-phenylpyridine-3-carboxamide: Lacks the fluorine substituents on the phenyl ring.
Uniqueness
The presence of both the benzothiazole and difluorophenyl groups in 2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)pyridine-3-carboxamide may confer unique properties, such as enhanced biological activity or improved physicochemical characteristics, compared to similar compounds.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-(2,5-difluorophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F2N3OS/c20-11-7-8-13(21)15(10-11)23-18(25)12-4-3-9-22-17(12)19-24-14-5-1-2-6-16(14)26-19/h1-10H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLFCCPOFGYADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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